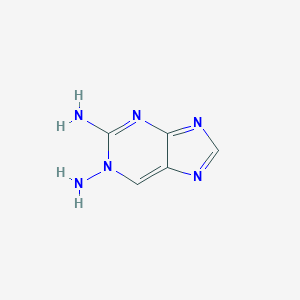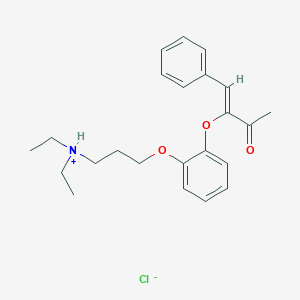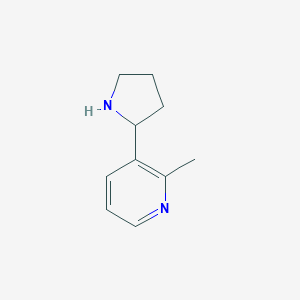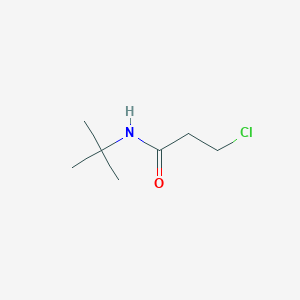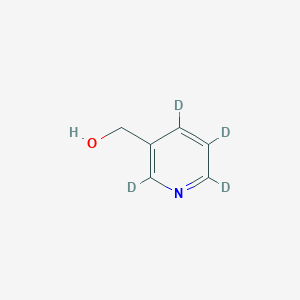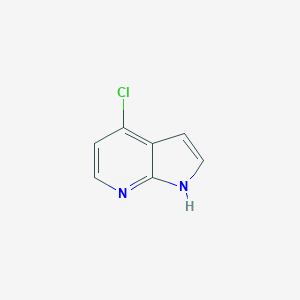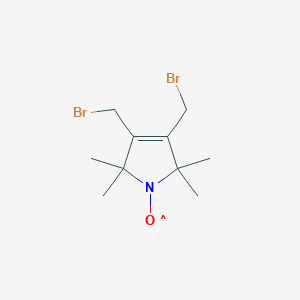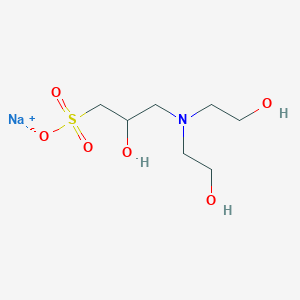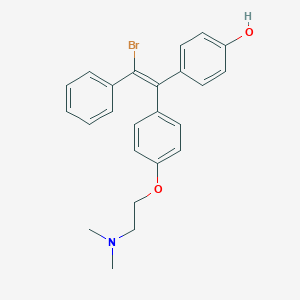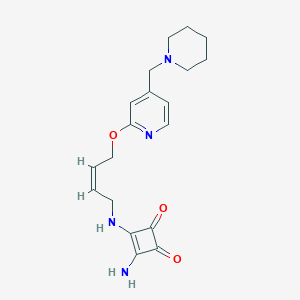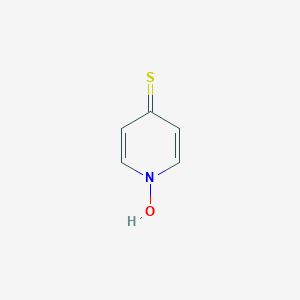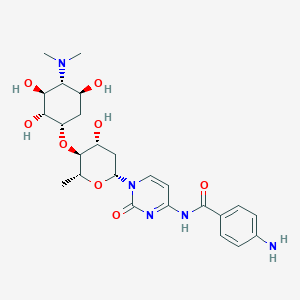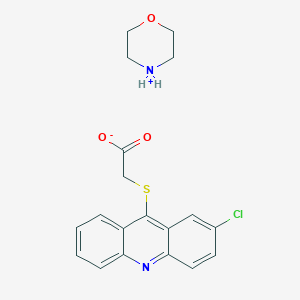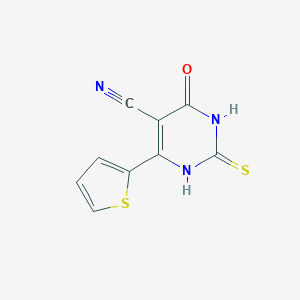
Methyl (4-hydroxy-4-methylpentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-hydroxy-4-methylpentyl)carbamate, also known as Carbaryl, is an insecticide that is widely used in agriculture and horticulture to control pests. It is a white crystalline solid that is soluble in water and has a melting point of 142-147°C. Carbaryl is one of the most commonly used insecticides in the world due to its effectiveness and low toxicity to mammals.
Mecanismo De Acción
Methyl (4-hydroxy-4-methylpentyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Methyl (4-hydroxy-4-methylpentyl)carbamate has been shown to have a range of biochemical and physiological effects on insects, including disruption of the nervous system, inhibition of feeding and digestion, and interference with reproduction. In mammals, carbaryl has been shown to have low toxicity, although high doses can cause neurological effects such as tremors and convulsions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-hydroxy-4-methylpentyl)carbamate has several advantages for use in laboratory experiments, including its low cost, ease of use, and effectiveness against a wide range of insect pests. However, its use is limited by its toxicity to non-target organisms, including humans, and its potential to accumulate in the environment.
Direcciones Futuras
There are several areas of future research that could be pursued with regards to carbaryl and its use as an insecticide. One area of research could focus on developing new formulations of carbaryl that are more effective against target pests while minimizing the impact on non-target organisms. Another area of research could focus on the development of new insecticides that are less toxic and have a lower impact on the environment. Finally, research could be conducted to investigate the long-term effects of carbaryl exposure on human health and the environment.
Métodos De Síntesis
Methyl (4-hydroxy-4-methylpentyl)carbamate can be synthesized by reacting methylamine with 1-naphthol in the presence of a carbonyl compound. The resulting product is then treated with phosgene to form the final product, methyl (4-hydroxy-4-methylpentyl)carbamate.
Aplicaciones Científicas De Investigación
Methyl (4-hydroxy-4-methylpentyl)carbamate has been extensively studied for its insecticidal properties and its impact on the environment. It has been used in scientific research to study the effects of insecticides on the behavior and physiology of insects. Methyl (4-hydroxy-4-methylpentyl)carbamate has also been used in studies to investigate the impact of insecticides on non-target organisms, such as birds, fish, and other wildlife.
Propiedades
Número CAS |
105941-78-4 |
|---|---|
Nombre del producto |
Methyl (4-hydroxy-4-methylpentyl)carbamate |
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
methyl N-(4-hydroxy-4-methylpentyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,11)5-4-6-9-7(10)12-3/h11H,4-6H2,1-3H3,(H,9,10) |
Clave InChI |
KXKKBAOUMIOVOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCNC(=O)OC)O |
SMILES canónico |
CC(C)(CCCNC(=O)OC)O |
Sinónimos |
Carbamic acid, (4-hydroxy-4-methylpentyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



